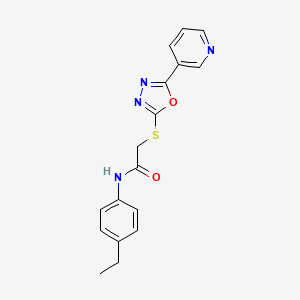

N-(4-ethylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-ethylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound that likely shares structural similarities with various acetamide derivatives that have been synthesized and studied for their biological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs such as the acetamide backbone and the presence of heterocyclic components like pyridine and oxadiazole are common features in the described compounds. These features are known to contribute to the biological activity of such molecules, including potential anticancer properties and interactions with biological receptors like opioid receptors .

Synthesis Analysis

The synthesis of related acetamide derivatives typically involves linear synthetic routes starting from readily available precursors. For instance, the synthesis of N-aryl substituted acetamide derivatives of oxadiazole-thiol compounds involves multiple steps, including the formation of the oxadiazole ring, followed by the introduction of the acetamide moiety . Similarly, the synthesis of kappa-opioid agonists with an acetamide linkage also involves stepwise construction of the molecule, with variations in the substituents to modulate biological activity . These synthetic strategies could be adapted to synthesize the compound , with appropriate modifications to incorporate the specific substituents of the target molecule.

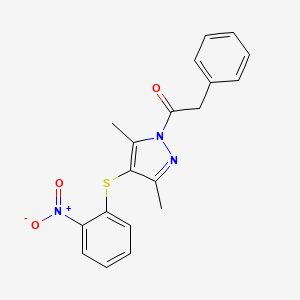

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of an amide functional group, which is a key structural element influencing the compound's properties and reactivity. The presence of heterocyclic rings such as pyridine and oxadiazole in the molecule contributes to its potential for biological activity, as these moieties are often involved in binding to biological targets . The stereochemistry of the substituents can also play a significant role in the biological activity of such compounds, as seen in the case of kappa-opioid agonists where chiral centers influence potency and selectivity .

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions, depending on the functional groups present in the molecule. For example, the amide group can participate in hydrolysis reactions under acidic or basic conditions, converting the amide into a carboxylic acid and an amine. The heterocyclic components such as oxadiazole may also engage in nucleophilic substitution reactions, especially when activated by electron-withdrawing groups or in the presence of good leaving groups . These reactions can be utilized to further modify the compound or to study its stability under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of aromatic rings and heteroatoms can affect the compound's solubility, melting point, and stability. Spectroscopic techniques such as LCMS, IR, and NMR are commonly used to characterize these compounds, providing information about their purity, molecular weight, and structural features . The biological activities of these compounds, such as their cytotoxic effects on cancer cell lines, are often evaluated through assays like the MTT assay, which measures cell viability and can provide IC50 values indicative of the compound's potency .

Applications De Recherche Scientifique

Heterocyclic Synthesis and Biological Activity

Heterocyclic compounds, particularly those containing 1,3,4-oxadiazole rings, have been extensively studied for their diverse biological activities. For example, compounds with 1,3,4-oxadiazole and pyrazole moieties have been evaluated for their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Computational and pharmacological evaluations indicate that these compounds exhibit significant biological activities, including binding and moderate inhibitory effects in various assays, suggesting their utility in medicinal chemistry and drug development (Faheem, 2018).

Antimicrobial and Anticancer Properties

Derivatives of 1,3,4-oxadiazole, particularly those substituted with different functional groups, have shown promising antimicrobial and anticancer properties. For instance, N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide have demonstrated moderate to significant activity against both Gram-negative and Gram-positive bacteria, showcasing the potential of these compounds in developing new antimicrobial agents (Khalid et al., 2016). Similarly, novel 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol have been synthesized and screened for their cytotoxicity on various human cancer cell lines, revealing significant anticancer potential (Vinayak et al., 2014).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-(4-ethylphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c1-2-12-5-7-14(8-6-12)19-15(22)11-24-17-21-20-16(23-17)13-4-3-9-18-10-13/h3-10H,2,11H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTVNKVWPYYSUSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-({2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}sulfamoyl)phenoxy]acetamide](/img/structure/B2529594.png)

![2-chloro-N-[(1S)-1-cyanoethyl]-6-fluorobenzamide](/img/structure/B2529596.png)

![N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2529597.png)

![(S)-Methyl 3-(7-bromo-2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)propanoate](/img/structure/B2529598.png)

![1-(2-morpholino-2-oxoethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2529601.png)

![5-Benzyl-2-pyrido[3,4-d]pyrimidin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2529604.png)

![(1,1-Difluorospiro[2.3]hexan-5-yl)methanesulfonyl chloride](/img/structure/B2529606.png)

![N-{2-[(2,4-difluorophenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2529608.png)

![2-((2-((4-(2-Ethoxy-2-oxoethyl)thiazol-2-yl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2529609.png)

![N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-4-carboxamide](/img/structure/B2529613.png)